molecular formula C10H12N4S B1460425 4-Isopropyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol CAS No. 90871-42-4

4-Isopropyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol

Cat. No.: B1460425
CAS No.: 90871-42-4
M. Wt: 220.3 g/mol
InChI Key: LHGOGSSATFKPDL-UHFFFAOYSA-N
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Description

4-Isopropyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol (CAS 90871-42-4) is a high-purity heterocyclic compound supplied for research and development purposes. With a molecular formula of C10H12N4S and a molecular weight of 220.29 g/mol, this molecule features a 1,2,4-triazole-3-thiol core functionalized with an isopropyl group and a 3-pyridyl substituent . This specific substitution pattern makes it a versatile chemical scaffold and building block in medicinal chemistry and materials science. Derivatives of the 1,2,4-triazole-3-thione class are known to exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties, as highlighted in recent scientific literature . The presence of multiple nucleophilic centers—including the exocyclic sulfur atom and endocyclic nitrogen atoms—provides broad opportunities for chemical modification and the development of novel derivatives . Researchers can utilize this compound as a key precursor for generating libraries of molecules for high-throughput screening or as a ligand in the synthesis of coordination complexes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not approved for human or veterinary use . For comprehensive handling and safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

4-propan-2-yl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-7(2)14-9(12-13-10(14)15)8-4-3-5-11-6-8/h3-7H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGOGSSATFKPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NNC1=S)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650856
Record name 4-(Propan-2-yl)-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90871-42-4
Record name 4-(Propan-2-yl)-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of Thiosemicarbazide Intermediate

  • The starting material, thiosemicarbazide, is cyclized in an alkaline medium to form the initial 1,2,4-triazolethione core.

Step 2: Ester Formation and Hydrazide Preparation

  • The thiosemicarbazide is reacted with isopropyl 2-chloroacetate in methanol and alkaline conditions under reflux for 4 hours to form an ester intermediate.
  • This ester is then refluxed with hydrazine hydrate in methanol for 8 hours to yield the corresponding hydrazide.

Step 3: Formation of Methylisothiocyanate Adduct

  • The hydrazide is treated with methylisothiocyanate in methanol, stirred for 8 hours, and cooled to precipitate a thiosemicarbazide derivative.

Step 4: Cyclization to 1,2,4-Triazole-3-thiol Compound

  • The thiosemicarbazide derivative is dissolved in methanol, and the pH is adjusted to 10-11 with 30% NaOH solution.
  • The mixture is boiled for 4 hours, then cooled and acidified to pH 5-6 with acetic acid to precipitate the cyclized 1,2,4-triazole-3-thiol compound.
  • This compound is purified by recrystallization from ethanol or water-methanol mixtures.

Analytical Characterization and Yield Data

The synthesized compounds are characterized by:

Typical yields for the isolated triazole-thiol intermediates and final alkylated products range from 75% to 86% , with melting points consistent with pure crystalline substances.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Description Reagents and Conditions Product/Intermediate Yield (%) Notes
1 Cyclization of thiosemicarbazide Alkaline medium, reflux 1,2,4-Triazolethione core - Starting material preparation
2 Esterification with isopropyl 2-chloroacetate Methanol, alkali, reflux 4 h Isopropyl ester intermediate - Introduces isopropyl group
3 Hydrazide formation Hydrazine hydrate, methanol, reflux 8 h Hydrazide intermediate -
4 Reaction with methylisothiocyanate Methanol, stirring 8 h, cooling Thiosemicarbazide derivative -
5 Cyclization to triazole-thiol Methanol, NaOH pH 10-11, boiling 4 h, acidify 4H-1,2,4-Triazole-3-thiol 75-86 Purified by recrystallization
6 Alkylation with pyridin-3-yl bromo derivative Methanol, K2CO3, room temp Final substituted triazole-thiol 75-86 Introduces pyridin-3-yl group

Research Findings and Notes

  • The synthesis route emphasizes alkylation of the thiol group , which is crucial for introducing various substituents, including the pyridin-3-yl moiety.
  • The cyclization reactions are typically performed under alkaline conditions to promote ring closure and formation of the triazole-thiol structure.
  • Analytical data such as NMR and GC-MS confirm the integrity of the heterocyclic system and substituent placement .
  • The described synthetic approach is adaptable for preparing a variety of S-substituted 1,2,4-triazole derivatives by varying the alkylating agents, which is valuable for exploring biological activities.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Isopropyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-3-thiol derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison of 4-isopropyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol with structurally related analogs:

Structural and Electronic Comparisons

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Structural Features
This compound R₁ = isopropyl, R₂ = pyridin-3-yl 220.29 Pyridine ring introduces π-π stacking potential; isopropyl enhances lipophilicity.
4-Phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol R₁ = phenyl, R₂ = pyrrol-2-yl 254.30 Pyrrole fragment enables hydrogen bonding; phenyl group increases steric bulk.
5-(3-Indol-3-ylpropyl)-4-phenyl-1,2,4-triazole-3-thiol R₁ = phenyl, R₂ = indol-3-ylpropyl 363.47 Indole moiety provides planar aromaticity for enzyme binding; long alkyl chain improves membrane permeability.
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) R₁ = amino, R₂ = phenyl 192.23 Electron-donating -NH₂ group enhances antioxidant activity via radical scavenging.
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol R₁ = phenyl, R₂ = pyrazol-3-yl 271.32 Pyrazole ring introduces additional hydrogen-bonding sites; methyl group modulates steric effects.

Physicochemical Properties

  • Solubility : Pyridine’s polarity may enhance aqueous solubility relative to purely aromatic substituents (e.g., phenyl or indole derivatives).

Biological Activity

4-Isopropyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol (C10H12N4S) is a nitrogen-containing heterocyclic compound that belongs to the class of triazoles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of triazoles contributes to their ability to interact with various biological targets, making them valuable in drug discovery and development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H12N4S\text{C}_{10}\text{H}_{12}\text{N}_{4}\text{S}

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various synthesized triazole-thiol compounds, including this compound. The results demonstrated that this compound displayed moderate to strong activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans .

Antioxidant Properties

The antioxidant potential of this compound was assessed using the DPPH radical scavenging method. The compound showed promising antioxidant activity, which is crucial for preventing oxidative stress-related diseases .

Anticancer Activity

Triazoles have been studied for their anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth. In vitro studies have indicated that this compound may inhibit cancer cell proliferation by targeting aromatase enzymes, which are critical in estrogen biosynthesis . This suggests potential applications in hormone-dependent cancers.

Case Studies

  • Antimicrobial Screening : A synthesized series of triazole derivatives were tested for their antimicrobial activities. Among them, this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Antioxidant Activity Assessment : In a comparative study of various triazole compounds' antioxidant activities, this compound was found to have a higher scavenging effect on free radicals compared to other derivatives .

Summary of Biological Activities

Activity Type Effectiveness Target Organisms/Conditions
AntimicrobialModerate to strongE. coli, S. aureus, C. albicans
AntioxidantHighFree radical scavenging
AnticancerInhibitory (in vitro)Aromatase enzyme inhibition

Q & A

Q. What are the optimized synthetic routes for 4-isopropyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves sequential acylation, hydrazinolysis, and cyclization. For example:

Acylation : React pyridin-3-yl carboxylic acid derivatives with thiosemicarbazide under reflux in ethanol.

Hydrazinolysis : Treat intermediates with hydrazine hydrate to form thiosemicarbazones.

Cyclization : Use phenylisothiocyanate or alkyl halides in basic media (e.g., NaOH/MeOH) to promote intramolecular heterocyclization .
Key Optimization Steps :

  • Adjust molar ratios of reagents (e.g., 1:1 for aldehydes in condensation reactions).
  • Control temperature during cyclization (60–80°C) to minimize side products.
  • Purify intermediates via recrystallization or column chromatography to enhance final product purity .

Q. How can the purity and structural integrity of synthesized this compound derivatives be validated?

Methodological Answer: Use a combination of analytical techniques:

  • Elemental Analysis : Confirm stoichiometry (C, H, N, S content).
  • Spectroscopy :
    • ¹H NMR : Verify substituent positions (e.g., pyridinyl protons at δ 7.5–8.5 ppm, isopropyl CH3 at δ 1.2–1.4 ppm).
    • IR : Identify thiol (-SH) stretches near 2550 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹.
  • Chromatography :
    • HPLC-DAD/MS : Assess purity (>95%) and detect trace impurities.
    • LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ for C10H12N4S: m/z 236.08) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkylation of the thiol group) influence the compound’s bioactivity against kinase targets like anaplastic lymphoma kinase (ALK)?

Methodological Answer:

  • Molecular Docking Protocol :
    • Target Selection : Use crystallographic structures (e.g., ALK kinase domain, PDB: 2XP2) .
    • Ligand Preparation : Generate 3D conformers of triazole-thiol derivatives using software like AutoDock Vina.
    • Binding Affinity Analysis : Compare docking scores (ΔG) of parent compound vs. alkylated derivatives.
  • Key Findings :
    • S-alkylation (e.g., methyl or ethyl groups) enhances hydrophobic interactions with ALK’s ATP-binding pocket.
    • Bulky substituents (e.g., isopropyl) may sterically hinder binding, reducing inhibitory activity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isopropyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-Isopropyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol

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